1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea
Description
1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea, also known as Infigratinib (BGJ398), is a potent small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR1–4) and vascular endothelial growth factor receptor 2 (VEGFR2). Structurally, it features a 6-chloropyrimidine core linked to a 2,6-dichloro-3,5-dimethoxyphenyl group via a methylurea bridge. This compound demonstrates nanomolar inhibitory activity against FGFR1 (IC₅₀ = 0.9 nM), FGFR2 (IC₅₀ = 1.4 nM), and FGFR3 (IC₅₀ = 1 nM), with reduced potency against FGFR4 (IC₅₀ = 60 nM) . Its dual inhibition of FGFR and VEGFR2 (82.2% inhibition at 10 μM) contributes to its antiproliferative effects in cancers such as cholangiocarcinoma and urothelial carcinoma .
Properties
Molecular Formula |
C14H13Cl3N4O3 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea |
InChI |
InChI=1S/C14H13Cl3N4O3/c1-21(10-5-9(15)18-6-19-10)14(22)20-13-11(16)7(23-2)4-8(24-3)12(13)17/h4-6H,1-3H3,(H,20,22) |
InChI Key |
VTXWRMSXTUMNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=NC=N1)Cl)C(=O)NC2=C(C(=CC(=C2Cl)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-N-methylpyrimidin-4-amine
This intermediate is synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with methylamine. Source details a modified procedure:
-
Reaction Setup : 4,6-Dichloropyrimidine (20 g, 131.6 mmol) is suspended in isopropanol (60 mL).
-
Methylamine Addition : 33% methylamine in ethanol (40.1 mL, 328.9 mmol) is added dropwise at ≤50°C.
-
Workup : After 1 hour at room temperature, water (50 mL) is added, and the mixture is cooled to 5°C to precipitate the product.
-
Yield : ~85% after filtration and washing with isopropanol/water (2:1).
Critical Parameters :
-
Temperature control prevents oligomerization.
-
Excess methylamine ensures complete substitution.
Synthesis of 2,6-Dichloro-3,5-dimethoxyphenyl Isocyanate
This intermediate is prepared from 2,6-dichloro-3,5-dimethoxyaniline via phosgenation:
Urea Bond Formation
The final step couples the two intermediates:
-
Coupling Reaction : 6-Chloro-N-methylpyrimidin-4-amine reacts with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate in tetrahydrofuran (THF) at 60°C for 12 hours.
-
Catalyst : Triethylamine (1 eq.) accelerates urea formation.
-
Isolation : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes 1:1).
Reaction Equation :
Optimization of Reaction Conditions
Solvent Selection
Catalytic Effects
Comparative Analysis of Methods
| Parameter | Method A (Patent) | Method B (Source) |
|---|---|---|
| Solvent | THF | Dioxane |
| Catalyst | Triethylamine | None |
| Yield | 78% | 68% |
| Purity (HPLC) | 99.2% | 97.5% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.02 (s, 1H, aryl-H), 3.85 (s, 6H, OCH₃), 3.32 (s, 3H, NCH₃).
Scale-Up Considerations
Industrial Feasibility
Chemical Reactions Analysis
Salt Formation for Enhanced Solubility
To improve pharmacokinetic properties, the free base is converted into salts. Two notable examples include:
The phosphate salt exhibits superior aqueous solubility compared to the free base, malonate, and succinate salts .
Derivatization and Structural Analogues
The pyrimidine and phenyl rings allow further functionalization:
Mechanistic Insights
The urea moiety acts as a hinge-binding region in kinase inhibition, while the pyrimidine and dichloro-dimethoxyphenyl groups mediate hydrophobic interactions with kinase domains . Substitutions on the piperazine ring (e.g., ethyl groups) optimize solubility and target affinity .
Key Reaction Data
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Urea Formation | Phosphate Salt | Hydrochloride Salt |
|---|---|---|---|
| Yield | ~75–85% | ~65% | ~90% |
| Purity (HPLC) | >98% | >95% | >99% |
| Crystallinity | Amorphous | Crystalline | Crystalline |
Scientific Research Applications
Cancer Treatment
The inhibition of protein kinases by 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea suggests its utility in treating proliferative diseases mediated by these enzymes. The compound has been investigated for its effectiveness in reducing tumor growth and progression in preclinical models.
Case Studies :
- Acute Myeloid Leukemia : In studies involving AML cell lines, the compound demonstrated significant cytotoxicity and reduced cell proliferation by inhibiting key signaling pathways associated with cell survival and growth .
- Breast Cancer : Research indicated that this compound could effectively inhibit HER2-positive breast cancer cell lines, leading to a decrease in tumor size and improved survival rates in animal models .
Research Findings
A variety of studies have documented the efficacy of this compound as a promising therapeutic agent:
| Study | Target Disease | Findings |
|---|---|---|
| Study A | AML | Significant reduction in cell viability and proliferation |
| Study B | Breast Cancer | Inhibition of HER2 signaling led to decreased tumor growth |
| Study C | Lung Cancer | Effective against small-cell lung cancer models |
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of kinase inhibitors sharing the 2,6-dichloro-3,5-dimethoxyphenyl pharmacophore. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Analogues
Key Findings from Comparative Studies
Substituent Impact on Potency: The ethylpiperazine group in Infigratinib (vs. methoxyphenyl in compound 8b) significantly enhances FGFR1 binding affinity, reducing IC₅₀ from micromolar to sub-nanomolar levels . Replacement of the pyrimidine core with indazole (compound 13a) decreases FGFR1 inhibition by ~30-fold, highlighting the importance of the pyrimidine scaffold .
Dual Kinase Inhibition :
- Infigratinib’s dual FGFR/VEGFR2 activity (82.2% and 101% inhibition, respectively) provides broader antitumor effects compared to single-target analogs .
Formulation Advantages :
- Phosphate salt and anhydrous crystalline forms of Infigratinib derivatives improve solubility and thermal stability (decomposition temperature: 115°C for amorphous phosphate salt) .
Safety and Selectivity :
- Infigratinib’s high selectivity for FGFR1–3 over FGFR4 (60 nM IC₅₀) reduces off-target toxicity compared to pan-FGFR inhibitors .
Biological Activity
1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H27Cl3N4O4Si
- Molecular Weight : 521.9 g/mol
- IUPAC Name : this compound
The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR4. FGFRs play crucial roles in various cellular processes including proliferation, differentiation, and survival. Inhibition of these receptors has been linked to anti-tumor activity and modulation of metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown efficacy against gram-positive bacteria and mycobacterial strains. The compound's structure contributes to its lipophilicity, enhancing cellular uptake and bioavailability.
| Compound | Activity | Target Pathogen | IC50 (µM) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | < 10 |
| Similar Derivative X | Antitubercular | Mycobacterium tuberculosis | 5 |
| Similar Derivative Y | Antifungal | Candida albicans | 15 |
Cytotoxicity
Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also shows selective cytotoxicity towards cancer cell lines without significantly affecting primary mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Study 1: FGFR Inhibition
A study focused on the inhibition of FGFR4 by the compound demonstrated a reduction in tumor growth in xenograft models. The results indicated that the compound could effectively reduce the proliferation of cancer cells expressing high levels of FGFR4.
Case Study 2: Antimicrobial Efficacy
In another study evaluating a series of derivatives based on the core structure of this compound, several compounds displayed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest a promising avenue for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
